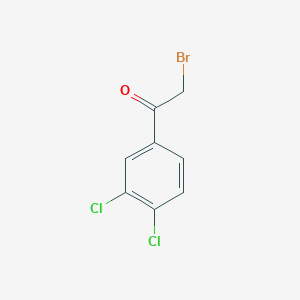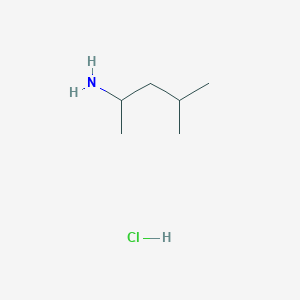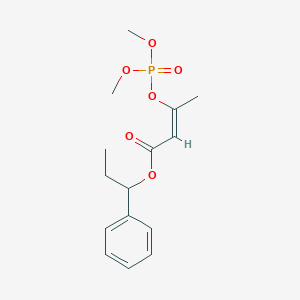
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOB and belongs to the class of phosphonate esters. PPOB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of PPOB is not fully understood. However, studies have suggested that PPOB acts by inhibiting the activity of certain enzymes involved in various cellular processes. PPOB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. PPOB has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels.
Efectos Bioquímicos Y Fisiológicos
PPOB has been found to have various biochemical and physiological effects. Studies have shown that PPOB can induce apoptosis (programmed cell death) in cancer cells. PPOB has also been found to reduce inflammation and oxidative stress, which are known to play a role in various diseases. Additionally, PPOB has been shown to improve mitochondrial function and energy metabolism in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPOB has several advantages for lab experiments. PPOB is stable and can be easily synthesized using various methods. PPOB is also relatively non-toxic and can be used at low concentrations. However, PPOB has some limitations for lab experiments. PPOB is hydrophobic and may require the use of solvents such as DMSO or ethanol for dissolution. PPOB may also have off-target effects due to its inhibition of HDACs and PDEs.
Direcciones Futuras
There are several future directions for research on PPOB. One area of research is the development of PPOB analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of PPOB on various cellular processes. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for PPOB in various disease models. Finally, the potential clinical applications of PPOB should be explored further.
Métodos De Síntesis
PPOB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-dimethoxyphosphoryloxybut-2-enoic acid with phenylpropyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields PPOB as a white solid. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
PPOB has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that PPOB has anti-cancer properties and can inhibit the growth of various cancer cells. PPOB has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, PPOB has been shown to have cardioprotective effects and can improve cardiac function in animal models of heart failure.
Propiedades
Número CAS |
17747-24-9 |
|---|---|
Nombre del producto |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
Fórmula molecular |
C15H21O6P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11- |
Clave InChI |
VXGOMXKHOGFASB-QXMHVHEDSA-N |
SMILES isomérico |
CCC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Sinónimos |
3-(Dimethoxyphosphinyloxy)-2-butenoic acid α-ethylbenzyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



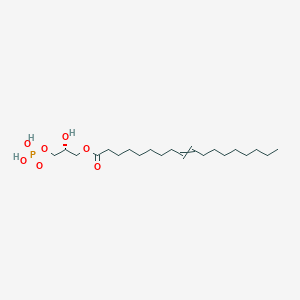
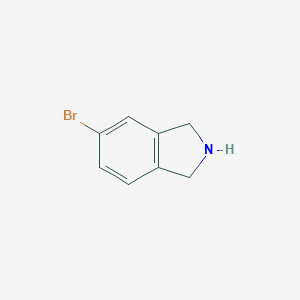
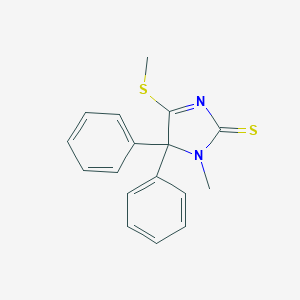
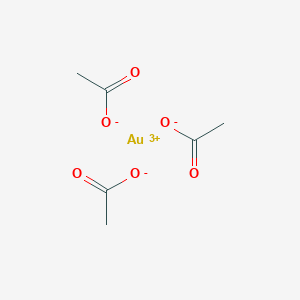
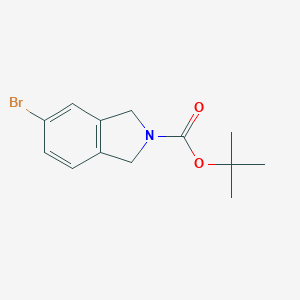
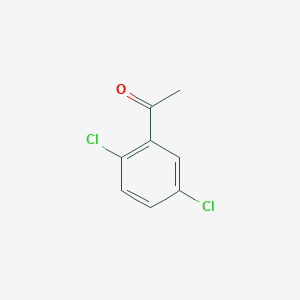
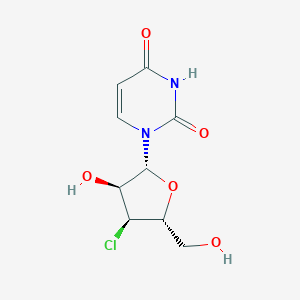
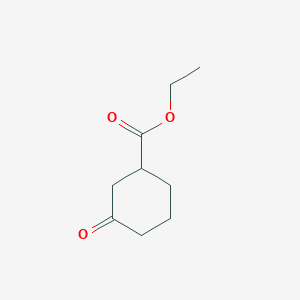
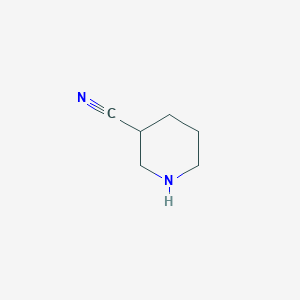
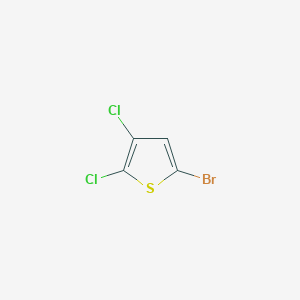

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
